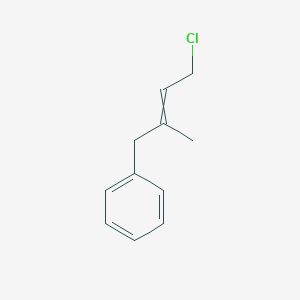

(4-Chloro-2-methylbut-2-en-1-yl)benzene

Description

(4-Chloro-2-methylbut-2-en-1-yl)benzene is an aromatic compound featuring a benzene ring substituted with a chlorinated and methylated butene chain. Its structure comprises a four-carbon alkenyl group (but-2-en-1-yl) attached to the benzene ring, with a chlorine atom at position 4 and a methyl group at position 2 of the chain. The double bond at position 2 introduces rigidity, while the electron-withdrawing chlorine and electron-donating methyl groups influence its electronic properties and reactivity. However, direct experimental data on its physical or chemical behavior is scarce in the provided evidence, necessitating comparisons with structurally similar compounds and extrapolation from benzene-based studies.

Properties

CAS No. |

42528-14-3 |

|---|---|

Molecular Formula |

C11H13Cl |

Molecular Weight |

180.67 g/mol |

IUPAC Name |

(4-chloro-2-methylbut-2-enyl)benzene |

InChI |

InChI=1S/C11H13Cl/c1-10(7-8-12)9-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3 |

InChI Key |

LPYDMETXTOTVBX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCl)CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-methylbut-2-en-1-yl)benzene typically involves the alkylation of benzene with a suitable alkyl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with 4-chloro-2-methylbut-2-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-methylbut-2-en-1-yl)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the compound into its corresponding alkane or alkene derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reduction.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Depending on the extent of oxidation, products can include 4-chloro-2-methylbut-2-en-1-ol, 4-chloro-2-methylbut-2-enal, or 4-chloro-2-methylbut-2-enoic acid.

Reduction: Products can include 4-chloro-2-methylbutane or 4-chloro-2-methylbutene.

Substitution: Products can vary based on the nucleophile used, such as 4-hydroxy-2-methylbut-2-en-1-ylbenzene.

Scientific Research Applications

(4-Chloro-2-methylbut-2-en-1-yl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor for the development of drugs with potential therapeutic effects.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Chloro-2-methylbut-2-en-1-yl)benzene involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical pathways. The presence of the chlorine atom and the double bond in the molecule can influence its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (4-Chloro-2-methylbut-2-en-1-yl)benzene with related compounds, focusing on substituent effects, electronic interactions, and adsorption/desorption behavior inferred from the provided evidence on benzene and analogous systems.

Substituted Alkenylbenzenes

Styrene (Vinylbenzene) :

Styrene lacks the chlorine and methyl substituents but shares the alkenyl-benzene framework. Studies on benzene’s adsorption on Pt surfaces (e.g., via LEED, DFT calculations) show that π-electrons from the aromatic ring and double bonds mediate interactions with metals . Styrene’s double bond enhances adsorption strength compared to ethylbenzene, as observed in temperature-programmed desorption (TPD) experiments . For this compound, the chlorine atom may reduce electron density at the benzene ring, weakening adsorption, while the methyl group introduces steric hindrance, further altering binding dynamics.- (4-Chloro-2-butenyl)benzene: Removing the methyl group from the target compound results in a simpler structure. Similarly, this compound may exhibit higher Cl⁻ desorption yields compared to non-chlorinated analogs due to DEA-driven fragmentation .

Alkyne Derivatives

- (4-Chloro-2-butyn-1-yl)benzene (CAS 33598-24-2) :

Replacing the double bond with a triple bond (butynyl) increases electron density and rigidity. Alkynes exhibit stronger adsorption on transition metals due to sp-hybridization, as seen in benzene/Pt studies . However, the triple bond may also promote secondary electron emission during ESD, similar to observations in Pt substrates at 500 eV . The chlorine substituent likely stabilizes transient anions in clusters, as reported for benzene derivatives , enhancing anion desorption yields.

Non-Aromatic Analogues

- 4-Chloro-2-methyl-1-butene (CAS 10523-96-3): This compound lacks the benzene ring but shares the chlorinated butene chain. In gas-phase electron collisions, non-aromatic alkenes (e.g., ethylene) exhibit distinct fragmentation pathways, with lighter fragments (H⁺, CH₃⁺) dominating . The absence of aromatic stabilization in 4-Chloro-2-methyl-1-butene likely increases reactivity, favoring DEA and dipolar dissociation (DD) over resonant processes observed in aromatic systems .

Key Mechanisms Influencing Behavior

The provided evidence highlights three primary mechanisms in electron-induced desorption:

Dissociative Electron Attachment (DEA) : Dominates at low energies (<20 eV), producing anions via transient negative ion states. Chlorine substituents enhance DEA cross-sections due to high electron affinity .

Dipole Dissociation (DD) : Prevails at intermediate energies (20–250 eV), driven by repulsive Coulomb forces. Lighter fragments (H⁺, CH₃⁺) desorb preferentially .

Dissociative Ionization (DI) : Significant at high energies (>250 eV), generating cations via ionization. Heavy fragments (C₅Hₙ⁺) are suppressed on Pt due to surface interactions .

Hypothesized Behavior of this compound :

- Anion Yields : Cl⁻ and CH₃⁻ fragments are expected to dominate via DEA, with yields peaking at ~100 eV (DD regime) .

- Cation Yields : H⁺ and C₄H₇⁺ (from the butenyl chain) may form, but surface interactions on Pt could suppress heavier cations .

- Thickness Dependence: At >2 monolayers (ML), anion desorption decreases due to reduced secondary electron penetration, while cations increase with distance from the Pt substrate .

Data Tables

Table 1: Comparison of Fragmentation Mechanisms

Table 2: Hypothetical ESD Yields vs. Film Thickness (950 eV)

| Thickness (ML) | Cl⁻ Yield (rel.) | H⁺ Yield (rel.) | C₄H₇⁺ Yield (rel.) |

|---|---|---|---|

| 0.5 | 0.8 | 1.0 | 0.2 |

| 2 | 1.0 | 0.9 | 0.5 |

| 8 | 0.6 | 0.7 | 0.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.